Emodin-1-O-beta-gentiobioside Exhibits ~3.1-fold Weaker hMAO-A Inhibition Than the Aglycone Emodin
In a direct head-to-head comparison within the same study, emodin-1-O-β-gentiobioside inhibited human monoamine oxidase-A (hMAO-A) with an IC50 of 72.84 ± 4.09 μM, which is approximately 3.1-fold weaker than the parent aglycone emodin (IC50 23.27 ± 1.46 μM) and 1.3-fold weaker than the monoglucoside emodin-1-O-β-D-glucopyranoside (IC50 55.15 ± 0.092 μM) [1]. The study further established a general activity rank order: aglycones > glucopyranosides > gentiobiosides > triglucosides > tetraglucosides [1].
| Evidence Dimension | hMAO-A inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 72.84 ± 4.09 μM |
| Comparator Or Baseline | Emodin (aglycone): 23.27 ± 1.46 μM; Emodin-1-O-β-D-glucopyranoside: 55.15 ± 0.092 μM |
| Quantified Difference | 3.1-fold less potent than emodin; 1.3-fold less potent than the monoglucoside |
| Conditions | Recombinant human MAO-A enzyme, in vitro, n=3, IC50 determined from log dose-inhibition curves |
Why This Matters
Researchers studying neurodegenerative pathways where hMAO-A inhibition is undesirable can select the gentiobioside to minimize confounding MAO-A activity while retaining the anthraquinone scaffold.
- [1] Paudel P, Seong SH, Zhou Y, et al. In Vitro and in Silico Human Monoamine Oxidase Inhibitory Potential of Anthraquinones, Naphthopyrones, and Naphthalenic Lactones from Cassia obtusifolia Linn Seeds. ACS Omega. 2019;4(14):16139-16152. PMID: 31592148. View Source
